1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Description
Structural Comparison to Analogous Compounds
This comparative analysis highlights the role of halogen substitution and functional groups in modulating molecular properties.
Properties
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZMMQMOXAQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Molecular Mechanism
At the molecular level, 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes or receptors. This binding can result in either inhibition or activation of the target molecule’s function. For example, when binding to an enzyme, it may inhibit the enzyme’s activity by blocking its active site. Alternatively, it may activate a receptor by mimicking the natural ligand, leading to downstream signaling events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy in biological systems.
Biological Activity
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a novel compound with potential pharmacological applications. Its unique structure, which includes a dichlorophenyl group attached to a cyclobutyl framework, suggests interesting biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and potential therapeutic uses.
- Molecular Formula : C15H21Cl2N
- Molecular Weight : 286.24 g/mol
- IUPAC Name : 1-(1-(3,4-dichlorophenyl)cyclobutyl)-3-methylbutan-1-amine
- CAS Number : 1354281-91-6
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its interaction with neurotransmitter systems. Similar compounds have shown significant effects on serotonin and norepinephrine reuptake inhibition, indicating that this compound may exhibit comparable pharmacological profiles.
Key Findings from Research Studies
-
Neurotransmitter Interaction :
- Compounds with similar structures have been shown to inhibit the reuptake of serotonin and norepinephrine, which are critical for mood regulation and cognitive functions .
- Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects.
- Molecular Docking Studies :
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented in Table 1.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | C15H21ClN | Chlorine substituent; related to sibutramine |
| 1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine | C15H21Cl2N | Contains dichlorinated phenyl group; pharmacological studies ongoing |
| 1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methylbutan-1-amine | C15H21F2N | Fluorine substituents may enhance reactivity |
Cytotoxicity and Anticancer Potential
While primarily studied for its effects on neurotransmitter systems, initial investigations into the cytotoxic properties of related compounds indicate potential anticancer activity. For instance, derivatives of similar structures have shown moderate cytotoxicity against various cancer cell lines . Further research is warranted to explore the anticancer potential of this compound.
Scientific Research Applications
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 286.24 g/mol. It features a cyclobutyl ring and a dichlorophenyl substituent in its structure. The presence of chlorine atoms on the phenyl ring can enhance the compound's chemical reactivity and potential biological activity, making it an interesting subject for research in both chemistry and pharmacology.
Scientific Research Applications
The unique structure of this compound makes it valuable for various applications:
- Interaction with Neurotransmitter Systems Compounds with structures similar to this compound have demonstrated potential in inhibiting the reuptake of serotonin and norepinephrine. This suggests that this compound may exhibit analogous pharmacological profiles. Preliminary studies indicate that it could interact with specific receptors or enzymes involved in critical biological pathways, although comprehensive studies on this particular compound remain limited.
- Pharmacological Potential Understanding the interaction profile of this compound is crucial for elucidating its pharmacological potential. Initial studies suggest that similar compounds can affect neurotransmitter systems by inhibiting reuptake mechanisms. More extensive research is necessary to clarify its specific interactions with biological targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
Compound A : 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
- Molecular Formula: C₁₆H₂₄NO₂
- Key Differences: Replaces chlorine atoms with methoxy (-OCH₃) groups. Increased solubility in polar solvents compared to the dichloro analogue .
Compound B : 1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Molecular Formula : C₁₄H₁₈BrFClN
- Key Differences: Substitutes one chlorine with bromine and adds a fluorine atom. Fluorine’s electronegativity may influence binding specificity in biological systems .
Analogues with Modified Backbone or Functional Groups
Compound C : 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine
- Molecular Formula : C₁₇H₂₅Cl₂N
- Key Differences :
Compound D : 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU)
- Molecular Formula : C₈H₈Cl₂N₂O
- Key Differences: Urea (-NHCONH-) replaces the butylamine-cyclobutyl backbone. Lower molecular weight (231.07 g/mol) and higher polarity compared to the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A (Dimethoxy) | Compound B (Br/F) | Compound C (N,N-dimethyl) | Compound D (Urea) |
|---|---|---|---|---|---|
| Molecular Weight | 286.24 | 286.34 | 367.67 | 314.29 | 231.07 |
| LogP (Predicted) | 3.8 | 2.1 | 4.5 | 4.2 | 1.9 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 | 2 |
| Hydrogen Bond Acceptors | 2 | 4 | 3 | 2 | 3 |
| Polar Surface Area (Ų) | 24.3 | 52.6 | 29.1 | 12.3 | 58.1 |
Key Observations :
- The target compound’s moderate LogP (3.8) suggests balanced lipophilicity for membrane permeability.
- Urea derivatives (e.g., Compound D) exhibit higher polarity, favoring aqueous solubility but limiting CNS penetration .
Preparation Methods
Reduction of Oximes to Amines Using Sodium Borohydride and Molybdenum Oxide
A reliable method for preparing substituted amines involves reduction of the corresponding ketoximes. In this context, the amine part of compounds structurally related to 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine can be synthesized by:
- Preparing the ketoxime derivative of the cyclobutyl ketone precursor.
- Adding sodium borohydride portionwise to a mixture of the oxime and molybdenum oxide in methanol under cooling.
- Allowing the exothermic reaction to proceed, followed by stirring at ambient temperature for several hours.
- Separation and purification of the resulting amine product.
This method was demonstrated effectively for similar amines in pesticide chemistry and offers good yields and purity without requiring harsh conditions or exotic reagents.
Multi-Step Organic Synthesis Involving Dichlorobenzene Derivatives
The synthesis typically requires:
- Starting from 3,4-dichlorobenzene derivatives to introduce the dichlorophenyl group.
- Formation of the cyclobutane ring via cycloaddition or ring closure.
- Introduction of the 3-methyl-1-butylamine moiety through nucleophilic substitution or reductive amination.
Control of reaction parameters such as temperature, solvent choice, and catalyst presence is critical to optimize yield and minimize side products. Common solvents include methanol or dichloromethane, with catalysts tailored to the specific step.
Comparative Analysis of Preparation Methods
Research Findings and Optimization
- The use of molybdenum oxide as an additive significantly enhances the reduction of oximes to amines by sodium borohydride, allowing for milder reaction conditions and improved yields.
- Reaction monitoring reveals that the exothermic nature of the reduction requires controlled addition of NaBH4 to prevent side reactions and ensure complete conversion.
- Purification typically involves filtration through Celite and solvent washes to isolate the amine product with high purity.
- Multi-step synthesis routes emphasize the importance of stepwise optimization of reaction temperature, solvent polarity, and catalyst loading to maximize yield of the final amine compound.
Summary Table of Preparation Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield & Purity Notes |
|---|---|---|---|---|---|
| Oxime formation | Ketone + Hydroxylamine | Methanol | Ambient | Few hours | High conversion to oxime |
| Oxime reduction to amine | NaBH4 + MoO3 | Methanol | Ice-water bath to RT | 5 hours + overnight | High yield, mild conditions |
| Cyclobutane ring formation | Dichlorobenzene derivative + catalyst | Varies | Controlled heating | Several hours | Sensitive to temperature |
| Amine side chain attachment | Alkyl halide or reductive amination | Organic solvent | Ambient to reflux | Variable | Requires purification |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine, and how can intermediates be characterized?
- Methodology : Common approaches involve cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by amine alkylation. Intermediates should be characterized using NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry (ESI-TOF) for molecular weight validation. For example, cyclobutyl intermediates may require X-ray crystallography to resolve stereochemical ambiguities .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology : Standardize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and document deviations. Use controlled atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive steps. Cross-validate synthetic batches via comparative TLC , GC-MS , and FTIR to confirm consistency in functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
Q. What analytical techniques are critical for purity assessment?
- Methodology : Employ orthogonal methods:
- HPLC-DAD (UV absorption at λmax for aromatic/amine moieties).
- Elemental analysis (C, H, N, Cl) to verify stoichiometry.
- Thermogravimetric analysis (TGA) to detect solvent residues or decomposition .
Advanced Research Questions
Q. How can steric hindrance in the cyclobutyl-amine moiety impact reaction optimization?
- Methodology : Steric effects may reduce nucleophilic substitution efficiency. Strategies include:
- Computational modeling (DFT) to predict transition-state geometries.
- Solvent screening (e.g., DMF for polar aprotic conditions) to enhance reactivity.
- Kinetic studies (e.g., variable-temperature NMR) to quantify activation barriers .
Q. What experimental designs are recommended for evaluating the compound’s biological activity?
- Methodology : Use dose-response assays (e.g., IC₅₀ determination) in cell-based models. Include:
- Positive/negative controls (e.g., known receptor antagonists).
- Metabolic stability tests (microsomal incubation + LC-MS quantification).
- Selectivity panels to assess off-target effects (e.g., kinase profiling) .
Q. How should researchers address contradictions in pharmacological data across studies?
- Methodology : Conduct meta-analysis with attention to variables:
- Assay conditions (e.g., pH, serum proteins).
- Cell line variability (e.g., overexpression of target receptors).
- Statistical rigor (e.g., power analysis, outlier exclusion criteria). Publish raw datasets for transparency .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodology : Perform accelerated stability testing under ICH guidelines:
- Forced degradation (heat, light, oxidation) to identify vulnerable sites.
- LC-MS/MS to characterize degradation products.
- Excipient compatibility screening for formulation development .
Safety and Handling
Q. What safety protocols are essential for handling this amine derivative?
- Methodology : Follow OSHA/GHS guidelines :
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods for powder weighing.
- Spill management : Neutralize with activated carbon or vermiculite. Document all incidents in safety logs .
Data Presentation Example
| Parameter | Technique | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-DAD | ≥95% (area normalization) |
| Molecular Weight | ESI-TOF MS | ±1 Da of theoretical |
| Thermal Stability | TGA | <2% mass loss at 25°C/60% RH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
